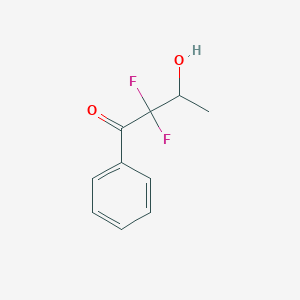
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a chiral molecule that belongs to the family of beta-keto esters. This compound possesses unique chemical and physical properties that make it an attractive candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of various bioactive compounds. For instance, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral agents. In organic synthesis, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a chiral reagent for the asymmetric synthesis of various compounds. In material science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used for the synthesis of various polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also undergo aldol condensation reactions with various carbonyl compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one have not been extensively studied. However, it has been reported that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one exhibits anti-inflammatory and anti-cancer properties. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one possesses several advantages that make it an attractive candidate for various lab experiments. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is easy to synthesize and can be easily scaled up for commercial production. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a chiral molecule, which makes it an ideal candidate for asymmetric synthesis. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one also possesses several limitations. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a relatively unstable compound and can undergo decomposition under certain conditions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also a toxic compound and should be handled with care.
Zukünftige Richtungen
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has several potential future directions that can be explored. One potential future direction is the development of new synthetic methodologies for the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one. Another potential future direction is the development of new applications for 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, particularly in the field of medicinal chemistry. Finally, the study of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can provide valuable insights into its potential applications.
Synthesemethoden
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one involves the condensation of 2,2-difluoro-1,3-dimethyl-1-phenyl-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The reaction yields 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a chiral product with a yield of approximately 60%. The synthesis method of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is relatively simple and can be easily scaled up for commercial production.
Eigenschaften
CAS-Nummer |
126392-94-7 |
|---|---|
Produktname |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Molekularformel |
C10H10F2O2 |
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI-Schlüssel |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Kanonische SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Synonyme |
1-Butanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



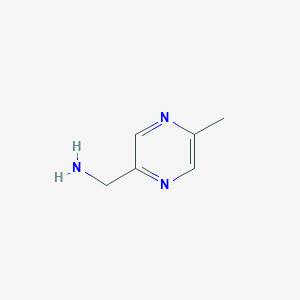
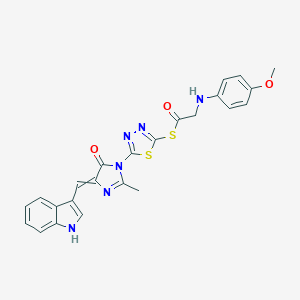
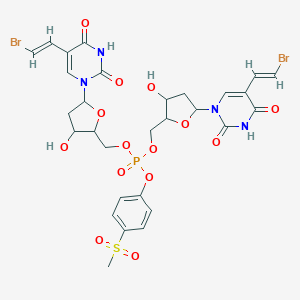
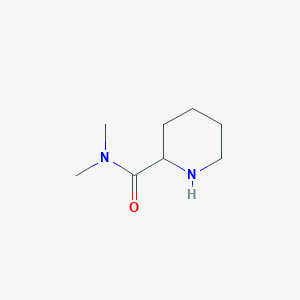
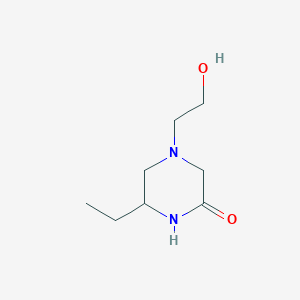
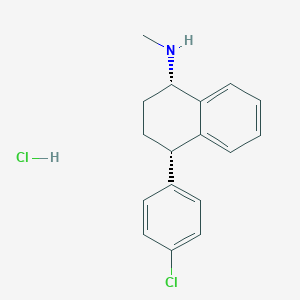
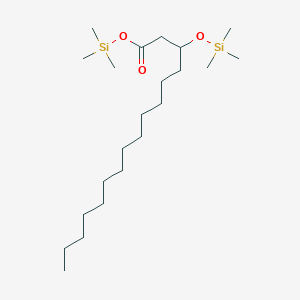
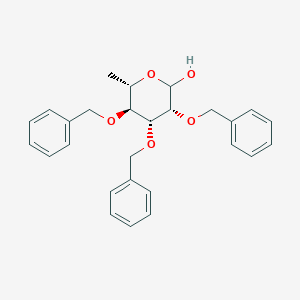
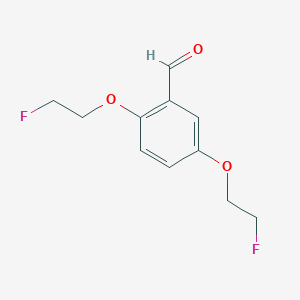
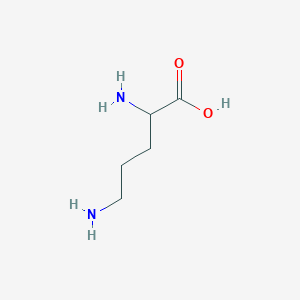
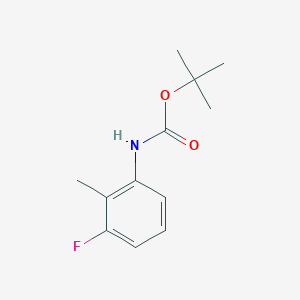
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
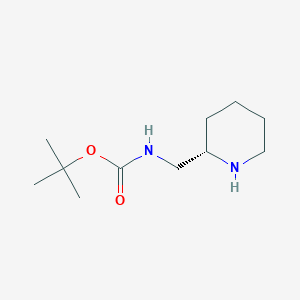
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)